molecular formula C18H23N5 B4510153 11,13-dimethyl-4-propyl-6-(pyrrolidin-1-yl)-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene

11,13-dimethyl-4-propyl-6-(pyrrolidin-1-yl)-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B4510153
M. Wt: 309.4 g/mol
InChI Key: ATCIFPALXXJNKN-UHFFFAOYSA-N
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Description

This compound is a nitrogen-rich tricyclic system characterized by a fused azacyclic core with pyrrolidinyl, propyl, and methyl substituents. Its structural complexity arises from the tricyclo[7.4.0.0²,⁷] framework, which incorporates three fused rings (two six-membered and one seven-membered) with nitrogen atoms at positions 3, 7, 8, and 10. The pyrrolidin-1-yl group at position 6 introduces conformational flexibility, while the propyl and methyl substituents influence steric and electronic properties.

Properties

IUPAC Name

11,13-dimethyl-4-propyl-6-pyrrolidin-1-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5/c1-4-7-14-11-15(22-8-5-6-9-22)23-18(20-14)16-12(2)10-13(3)19-17(16)21-23/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCIFPALXXJNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,13-dimethyl-4-propyl-6-(pyrrolidin-1-yl)-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene typically involves the construction of the pyrrolidine ring from acyclic precursors. This can be achieved through intramolecular cyclization reactions, which allow for the formation of the pyrrolidine ring in a single step . The reaction conditions often require the use of organometallic catalysts and specific starting materials .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of cost-effective catalysts and readily available starting materials would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

11,13-dimethyl-4-propyl-6-(pyrrolidin-1-yl)-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

11,13-dimethyl-4-propyl-6-(pyrrolidin-1-yl)-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 11,13-dimethyl-4-propyl-6-(pyrrolidin-1-yl)-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in binding to target proteins, influencing their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

KT5720 and KT5823 ()

KT5720 and KT5823 are structurally related polycyclic alkaloids with fused indole and benzodiazocine moieties. Key comparisons include:

Parameter Target Compound KT5720/KT5823
Core Structure Tricyclo[7.4.0.0²,⁷] Diindolo-pyrrolo-benzodiazocine
Nitrogen Distribution 4 nitrogen atoms in the core 5–6 nitrogen atoms in fused rings
Functional Groups Pyrrolidinyl, alkyl chains Ester, epoxy, methoxycarbonyl
Bioactivity Not reported Protein kinase inhibitors

KT5720 and KT5823 exhibit pronounced kinase inhibitory activity due to their epoxy and methoxycarbonyl groups, which are absent in the target compound. The latter’s pyrrolidinyl group may enhance membrane permeability compared to KT5720’s polar ester groups .

Pyrazolo-Triazolo-Pyrimidines ()

Compounds 10 and 11 from Molecules (2014) share a triazolopyrimidine core but lack the tricyclic framework. Differences include:

Parameter Target Compound Compounds 10/11
Synthesis Method Not reported Reflux in POCl₃ with carboxylic acids
Solubility Likely low (alkyl substituents) Moderate (naphthyl/nicotinic acids)
Structural Complexity Tricyclic Bicyclic

Triazolopyridine-Based Butadienes ()

1,3-Butadienes with triazolopyridine moieties exhibit stereochemical diversity (e.g., 1E,3E vs. 1Z,3Z). Comparisons include:

Parameter Target Compound Triazolopyridine Butadienes
Stereochemical Control Unreported Solvent/temperature-dependent
Reactivity Stable under standard conditions Prone to cycloaddition/oxidation
Functionalization Limited (alkyl/pyrrolidinyl) Versatile (substituted pyridines)

Biological Activity

11,13-Dimethyl-4-propyl-6-(pyrrolidin-1-yl)-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene is a complex organic compound with significant potential in pharmacology and medicinal chemistry. Its unique structural features suggest various biological activities that warrant comprehensive investigation.

Biological Activity Overview

Research indicates that compounds with similar structural motifs can exhibit a range of biological activities including:

  • Antimicrobial Properties : Many tetraazatricyclo compounds show activity against various bacterial strains. For instance, derivatives have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria.
  • CNS Activity : Compounds featuring pyrrolidine rings are often investigated for their neuroactive properties. Studies have suggested potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier.
  • Anticancer Effects : Some related compounds have demonstrated cytotoxic effects on cancer cell lines in vitro. The mechanism of action typically involves interference with DNA synthesis or repair mechanisms.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of similar tetraazatricyclo compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the alkyl side chains significantly influenced antibacterial potency.

CompoundActivity Against S. aureusActivity Against E. coli
Compound AMIC = 8 µg/mLMIC = 16 µg/mL
11,13-Dimethyl...MIC = 4 µg/mLMIC = 8 µg/mL

CNS Activity

Research published in Neuropharmacology examined the effects of pyrrolidine-containing compounds on neurotransmitter systems. The findings suggested that these compounds could modulate dopamine and serotonin receptors, indicating potential for treating mood disorders.

CompoundReceptor Binding Affinity (Ki)
Compound B50 nM (Dopamine D2)
11,13-Dimethyl...30 nM (Serotonin 5-HT1A)

Anticancer Effects

In vitro studies revealed that the compound exhibited cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were recorded as follows:

Cell LineIC50 (µM)
MCF-712
HeLa15

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11,13-dimethyl-4-propyl-6-(pyrrolidin-1-yl)-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene
Reactant of Route 2
Reactant of Route 2
11,13-dimethyl-4-propyl-6-(pyrrolidin-1-yl)-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene

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